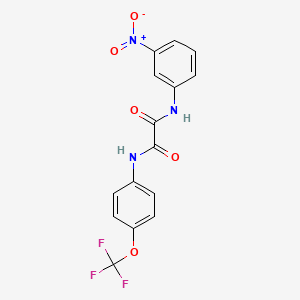

N1-(3-nitrophenyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

Beschreibung

N1-(3-Nitrophenyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a substituted oxalamide featuring a 3-nitro group on one aromatic ring and a 4-trifluoromethoxy group on the other. The nitro (-NO₂) and trifluoromethoxy (-OCF₃) groups confer distinct electronic and steric properties, influencing reactivity, solubility, and biological interactions.

Eigenschaften

IUPAC Name |

N'-(3-nitrophenyl)-N-[4-(trifluoromethoxy)phenyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F3N3O5/c16-15(17,18)26-12-6-4-9(5-7-12)19-13(22)14(23)20-10-2-1-3-11(8-10)21(24)25/h1-8H,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODGWEPRIADFUAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F3N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-nitrophenyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide typically involves the reaction of 3-nitroaniline with 4-(trifluoromethoxy)aniline in the presence of oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired oxalamide product. The general reaction scheme is as follows:

Step 1: Preparation of the intermediate by reacting 3-nitroaniline with oxalyl chloride in an inert solvent such as dichloromethane.

Step 2: Addition of 4-(trifluoromethoxy)aniline to the reaction mixture, followed by stirring at room temperature to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N1-(3-nitrophenyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: Formation of N1-(3-aminophenyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide.

Substitution: Formation of various substituted oxalamides depending on the nucleophile used.

Oxidation: Formation of quinone derivatives.

Wissenschaftliche Forschungsanwendungen

N1-(3-nitrophenyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide has several scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.

Materials Science: Its chemical stability and functional groups make it suitable for use in the synthesis of advanced materials, such as polymers and nanomaterials.

Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex organic molecules, contributing to the development of new industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of N1-(3-nitrophenyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity through competitive or non-competitive binding. The nitro and trifluoromethoxy groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Structural Features and Substituent Effects

The target compound’s substituents differ from analogues in electronic nature and lipophilicity:

- Nitro (-NO₂) vs. Halogens/Other Groups: The 3-nitro group is strongly electron-withdrawing, enhancing electrophilicity compared to chloro (e.g., N1-(3-Chlorophenyl)-N2-(4-methoxyphenethyl)oxalamide ), bromo (N1-(2-Bromophenyl)-N2-(4-methoxyphenethyl)oxalamide ), or methoxy (-OCH₃) groups. This may increase binding affinity in enzyme active sites requiring polar interactions .

- Trifluoromethoxy (-OCF₃) vs. Alkoxy/Aryl Groups : The 4-trifluoromethoxy group is bulkier and more lipophilic than methoxy (-OCH₃) or hydroxybenzoyl groups (e.g., N1-(4-(4-Hydroxybenzoyl)phenyl)-N2-(4-methoxyphenethyl)oxalamide ). This enhances metabolic stability and membrane permeability compared to polar substituents .

Table 1: Substituent Comparison

Physicochemical Properties

Key trends from analogues:

- Melting Points : Ranged from 97°C to 260°C for oxalamides with alkoxy, nitro, or halogen substituents . The target compound’s melting point is expected to exceed 200°C due to rigid aromatic stacking.

Table 2: Physical Properties

Metabolic and Toxicological Profiles

- Metabolism: Oxalamides are typically metabolized via hydrolysis or oxidative pathways.

- Safety: Structurally related flavouring agents (e.g., N1-(2-methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) show high NOEL (100 mg/kg bw/day ), suggesting low toxicity for the target compound if metabolism is similar.

Biologische Aktivität

N1-(3-nitrophenyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₆H₁₃F₃N₂O₃

- Molecular Weight : 348.29 g/mol

This compound features a nitrophenyl group and a trifluoromethoxy group, which may contribute to its biological properties.

Research indicates that compounds with similar structures exhibit various mechanisms of action, including:

- Inhibition of Enzymatic Activity : Many oxalamide derivatives have been shown to inhibit specific enzymes, which can lead to therapeutic effects in diseases such as cancer and bacterial infections.

- Antioxidant Activity : The presence of nitro groups in the structure often correlates with enhanced antioxidant properties, which can protect cells from oxidative stress.

- Antimicrobial Properties : Several studies suggest that similar compounds exhibit significant antimicrobial activity against various pathogens.

Anticancer Activity

A study evaluating the anticancer potential of related oxalamide compounds demonstrated that they could induce apoptosis in cancer cell lines. The mechanism was attributed to the inhibition of cell proliferation and induction of cell cycle arrest. For instance, derivatives showed IC50 values in the micromolar range against breast cancer cell lines, indicating promising anticancer activity.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Oxalamide A | MCF-7 | 5.2 | Apoptosis induction |

| Oxalamide B | HeLa | 3.8 | Cell cycle arrest |

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial activity. A comparative study indicated effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Candida albicans | 32 |

Case Study 1: Anticancer Evaluation

In a detailed investigation, a series of oxalamide derivatives were synthesized and screened for anticancer activity. The study revealed that this compound significantly inhibited the growth of MCF-7 cells. The compound was found to activate caspase pathways, leading to programmed cell death.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of the compound against a panel of bacterial strains. The results indicated that the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting potential applications in treating biofilm-related infections.

Q & A

Basic Question: What are the key synthetic strategies for N1-(3-nitrophenyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide, and how are reaction conditions optimized?

Methodological Answer:

The synthesis of oxalamides typically involves coupling substituted anilines with oxalyl chloride derivatives. For this compound:

- Step 1 : React 3-nitroaniline with oxalyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the intermediate N-(3-nitrophenyl)oxalyl chloride.

- Step 2 : Couple with 4-(trifluoromethoxy)aniline in the presence of a base (e.g., triethylamine) to form the oxalamide bond.

- Optimization : Solvent polarity (e.g., THF vs. DCM) and temperature control (0–25°C) are critical to minimize side reactions like dimerization. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures ≥95% purity .

Basic Question: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., nitrophenyl vs. trifluoromethoxyphenyl) and detect impurities.

- Mass Spectrometry (HRMS/ESI-MS) : Validates molecular weight (e.g., [M+H] peak at m/z 428.1).

- Infrared Spectroscopy (IR) : Identifies amide C=O stretching (~1650–1700 cm) and nitro group vibrations (~1520 cm) .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Contradictions in bioassay results (e.g., IC variability in kinase inhibition) may arise from:

- Assay Conditions : Differences in buffer pH, ionic strength, or ATP concentration. Standardize protocols using controls like staurosporine.

- Compound Stability : Test for degradation via HPLC under assay conditions (e.g., 37°C, 24 hours).

- Structural Analog Comparisons : Compare with derivatives (e.g., trifluoromethyl vs. trifluoromethoxy substitutions) to isolate electronic effects .

Advanced Question: What computational methods are recommended to predict binding modes with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., RSK2). Focus on hydrogen bonding between the oxalamide carbonyl and kinase hinge regions.

- Molecular Dynamics (MD) Simulations : Assess binding stability (e.g., 100 ns simulations in GROMACS) by tracking root-mean-square deviation (RMSD) of the ligand-protein complex.

- Free Energy Calculations : MM/PBSA or MM/GBSA methods quantify binding affinities .

Advanced Question: How can researchers design derivatives to improve selectivity for neurological vs. oncological targets?

Methodological Answer:

- Substituent Tuning : Replace the 3-nitrophenyl group with electron-withdrawing groups (e.g., -CF) to enhance blood-brain barrier penetration for neurological applications.

- Steric Modifications : Introduce bulky substituents (e.g., tert-butyl) on the trifluoromethoxyphenyl ring to reduce off-target binding in cancer cells.

- Pharmacokinetic Profiling : Use in vitro assays (e.g., Caco-2 permeability, microsomal stability) to prioritize candidates .

Basic Question: What are the primary applications of this compound in medicinal chemistry?

Methodological Answer:

- Kinase Inhibition : Acts as a scaffold for RSK or PIM1 inhibitors due to its oxalamide core.

- Neuroprotective Agents : The trifluoromethoxy group enhances lipid solubility for CNS targeting.

- Probe Development : Fluorescently labeled derivatives track protein interactions in live-cell imaging .

Advanced Question: What strategies mitigate synthetic challenges like low yields or side-product formation?

Methodological Answer:

- Protecting Groups : Temporarily protect reactive amines (e.g., with Boc groups) during coupling steps.

- Catalytic Systems : Use DMAP or HOBt to accelerate amide bond formation.

- Real-Time Monitoring : Employ TLC or inline FTIR to detect intermediates and adjust reaction kinetics .

Advanced Question: How does the compound’s electronic profile influence its reactivity in nucleophilic substitutions?

Methodological Answer:

- Nitro Group Effects : The electron-withdrawing nitro group deactivates the phenyl ring, reducing electrophilicity at the amide nitrogen.

- Trifluoromethoxy Effects : The -OCF group increases lipophilicity but may sterically hinder nucleophilic attack.

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to measure reaction rates with nucleophiles (e.g., amines, thiols) .

Basic Question: What are the critical storage and handling protocols for this compound?

Methodological Answer:

- Storage : -20°C in amber vials under argon to prevent hydrolysis or photodegradation.

- Solubility : Pre-dissolve in DMSO (10 mM stock) for biological assays; avoid aqueous buffers with pH > 8.

- Safety : Use nitrile gloves and fume hoods due to potential nitro group toxicity .

Advanced Question: How can researchers validate target engagement in cellular models?

Methodological Answer:

- Cellular Thermal Shift Assay (CETSA) : Monitor target protein denaturation after compound treatment.

- Pull-Down Assays : Use biotinylated derivatives with streptavidin beads to isolate bound proteins for MS identification.

- Knockout Models : CRISPR-Cas9 gene editing (e.g., RSK2 KO) confirms on-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.